2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its diverse functionality makes it a valuable tool for studying molecular interactions, drug design, and material synthesis.
Preparation Methods
The synthetic routes for 2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involve the reaction of dimethylamino compounds with phenoxyaniline derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and may involve the use of catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the study of molecular interactions, drug design, and material synthesis. Its unique properties make it suitable for applications in chemistry, biology, medicine, and industry. For example, it has been used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent dye in various biological assays .
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with molecular targets through its donor-acceptor properties. The compound can undergo intramolecular charge transfer (ICT), which plays a crucial role in its photophysical properties. This mechanism is essential for its applications in sensing, OLEDs, and fluorescent dyes .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile include other donor-acceptor molecules with similar structures, such as 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile . These compounds share similar photophysical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific donor-acceptor interactions and its suitability for a wide range of applications.
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-phenoxyanilino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-24(2)20(16(14-21)15-22)12-13-23-17-8-10-19(11-9-17)25-18-6-4-3-5-7-18/h3-13,23H,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYIYSHNJCFKS-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.